molecular formula C15H16N2O5 B2815651 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea CAS No. 1396782-51-6

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea

Cat. No.: B2815651
CAS No.: 1396782-51-6
M. Wt: 304.302
InChI Key: IGECCIZOQIVBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is a synthetic organic compound for research use. This urea derivative features a 1,3-benzodioxole moiety, a structure present in various biologically active natural and synthetic compounds, and a furanyl-hydroxypropyl substituent. The 1,3-benzodioxole core is found in compounds investigated for their diverse biological activities . Compounds with similar hybrid structures, incorporating multiple heterocyclic systems like benzodioxole and furan, are of significant interest in medicinal chemistry for exploring new therapeutic avenues . The specific mechanism of action, biological activity, and research applications for this particular compound are not fully characterized and require further investigation by qualified researchers. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-15(19,13-3-2-6-20-13)8-16-14(18)17-10-4-5-11-12(7-10)22-9-21-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGECCIZOQIVBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and furan derivatives, followed by their coupling through a urea linkage. Common reagents used in these reactions include isocyanates, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted aromatic compounds, and various functionalized urea derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives, based on evidence from the provided sources:

Compound Name Key Structural Features Reported Activity/Correlations Evidence Source
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea Benzodioxol, urea, furan-2-yl-hydroxypropyl Not explicitly stated; structural analogs correlate with gut microbiota in gastric cancer studies
1-[2-(1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea Benzodioxol, urea, cyclohexyl substituent Positively correlated with g_Fusicatenibacter and g_UCG_003 in H. pylori-associated GC
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea Benzodioxol, urea, di-furan (2-yl and 3-yl) hydroxyethyl Higher molecular weight (C₁₈H₁₆N₂O₆) may impact solubility and bioavailability
({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone Benzodioxol, imidazole, furan-methanone Antifungal activity (Candida albicans, Aspergillus niger) via enzyme inhibition
1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one Benzodioxol, dimethylamino ketone No direct activity reported; amino-ketone structure may influence CNS penetration

Key Structural and Functional Insights

This may explain its correlation with specific gut microbiota (g_Fusicatenibacter) in H. pylori-positive gastric cancer . The di-furan substitution in the analog from introduces additional aromaticity and steric bulk, which could reduce solubility but improve binding affinity to hydrophobic targets .

Role of Urea vs. Other Functional Groups: Urea derivatives (e.g., target compound) are likely to exhibit stronger hydrogen-bonding interactions compared to ketone or imine-containing analogs (e.g., and ). This may enhance target selectivity in biological systems. The imidazole-methanone derivative in demonstrated antifungal activity, suggesting that electron-rich heterocycles (benzodioxol, furan) synergize with hydrogen-bond acceptors (methanone) for enzyme inhibition .

Metabolic and Microbial Interactions :

  • Benzodioxol-urea hybrids, including the target compound, may resist rapid hydrolysis due to the stability of the urea linkage, contrasting with ester- or amide-containing analogs. This could prolong their interaction with microbial or host targets .

Q & A

Basic: What analytical techniques are recommended for structural characterization of this urea derivative?

Answer:
The compound’s structural complexity (benzodioxole, furan, and hydroxylpropyl groups) requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks. For example, the benzodioxole ring’s protons resonate at δ 6.5–7.0 ppm, while furan protons appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, critical for verifying urea linkage integrity .
  • X-ray Crystallography: Resolves stereochemistry of the hydroxypropyl group and spatial arrangement of heterocycles .
  • Infrared (IR) Spectroscopy: Detects urea carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹ .

Basic: What synthetic routes are feasible for this compound?

Answer:
Multi-step synthesis is typical:

Benzodioxole Intermediate: Synthesize 5-aminobenzodioxole via nitration/reduction of 1,3-benzodioxole .

Furan-Hydroxypropyl Precursor: React furan-2-carbaldehyde with nitroethane in a Henry reaction, followed by reduction to yield 2-(furan-2-yl)-2-hydroxypropylamine .

Urea Coupling: Use carbodiimide-mediated coupling (e.g., EDCI) between the benzodioxole amine and hydroxypropyl isocyanate derivative under anhydrous conditions (CH₂Cl₂, 0–5°C) .
Key Optimization: Control reaction stoichiometry (1:1.2 amine:isocyanate) and monitor via TLC (ethyl acetate/hexane, 3:7) to minimize diurea byproducts .

Basic: How can researchers assess initial biological activity for this compound?

Answer:
Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates. Urea derivatives often show nanomolar affinity due to hydrogen-bonding interactions .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay. IC₅₀ values <10 µM warrant further study .
  • ADME Profiling: Use Caco-2 cells for permeability and microsomal stability assays. The hydroxypropyl group may enhance solubility but reduce metabolic stability .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Key factors include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency but may increase side reactions. Dichloromethane balances reactivity and selectivity .
  • Temperature Control: Maintain 0–5°C during coupling to suppress isocyanate dimerization .
  • Catalyst Use: Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate carbodiimide-mediated coupling .
    Data-Driven Example: A 15% yield increase was reported by switching from THF to DMF (80°C, 12h) in analogous urea syntheses .

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Answer:
Discrepancies often arise from pharmacokinetic limitations:

  • Bioavailability: Poor solubility (logP >3) can reduce in vivo efficacy. Use salt forms (e.g., HCl) or nanoformulation .
  • Metabolite Interference: LC-MS/MS can identify active metabolites. For example, furan ring oxidation may generate reactive intermediates that skew in vitro results .
  • Dose-Response Validation: Replicate in vivo studies with adjusted dosing regimens (e.g., QD vs. BID) to align with in vitro IC₅₀ .

Advanced: What computational strategies predict the compound’s mechanism of action?

Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with COX-2 (PDB: 3LN1). The benzodioxole moiety may occupy the hydrophobic pocket, while urea forms H-bonds with Arg120/His90 .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns. Hydroxypropyl flexibility may reduce residence time compared to rigid analogs .
  • QSAR Models: Train on urea derivatives with known IC₅₀ values to correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole enhance activity) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Modify three regions systematically:

Benzodioxole Substituents: Introduce halogens (Cl, F) at C-5 to enhance electron deficiency and target binding .

Furan Replacement: Swap furan with thiophene or pyridine to alter π-π stacking and solubility .

Hydroxypropyl Chain: Replace hydroxyl with methoxy or amino groups to study hydrogen-bonding requirements .
Example SAR Table:

Analog ModificationIC₅₀ (COX-2 Inhibition, µM)logP
Parent Compound0.452.8
5-Cl-Benzodioxole0.213.1
Thiophene (vs. Furan)1.103.4
Methoxypropyl (vs. Hydroxy)5.602.5

Advanced: What analytical challenges arise in purity assessment, and how are they addressed?

Answer:

  • Byproduct Detection: Diurea byproducts (from excess isocyanate) co-elute with the product in HPLC. Use reverse-phase C18 columns (ACN/H₂O gradient) and compare retention times with synthetic standards .
  • Chiral Purity: The hydroxypropyl group’s stereochemistry requires chiral HPLC (Chiralpak AD-H column) or polarimetry .
  • Trace Solvents: Residual DMF is quantified via GC-MS (limit: <500 ppm per ICH Q3C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.